(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Descripción general

Descripción

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound with the molecular formula C4H8N4 and a molecular weight of 112.13 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in an aqueous medium at a temperature range of 40-50°C. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques such as column chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under controlled conditions. For example:

| Reaction Type | Reagents/Conditions | Major Product(s) | Source |

|---|---|---|---|

| Thioether formation | Ethyl bromoacetate, DMF, LiH, 24 h | Ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |

This reaction leverages the nucleophilic sulfur atom in the triazole-thiol derivative to form a carbon-sulfur bond, demonstrating utility in synthesizing functionalized intermediates for pharmaceuticals or materials science .

Coupling Reactions

The triazole ring participates in metal-catalyzed coupling reactions:

These reactions enable the introduction of aromatic or alkenyl groups, expanding structural diversity for biological testing .

Cyclization Reactions

The amine group promotes cyclization to form heterocyclic systems:

| Substrate | Conditions | Product | Source |

|---|---|---|---|

| Hydrazine derivatives | Reflux in ethanol | Spirocyclic triazole-piperidine hybrids |

For instance, reacting with hydrazine hydrate under reflux yields spirocyclic compounds with potential antimicrobial activity .

Multi-Component Reactions

The compound serves as a building block in complex syntheses:

| Reaction Type | Components | Product | Source |

|---|---|---|---|

| Petasis reaction | Aldehydes, boronic acids | α-Amino triazole derivatives | |

| Mannich reaction | Aldehydes, ketones | β-Amino alcohol-functionalized triazoles |

These reactions highlight its role in generating structurally complex molecules for medicinal chemistry .

Acid-Base and Coordination Chemistry

The triazole nitrogen atoms and amine group participate in acid-base interactions:

| Interaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Protonation | HCl in ethanol | Hydrochloride salt formation | |

| Metal coordination | Cu(II), Pd(II) salts | Stable coordination complexes |

Protonation under acidic conditions yields water-soluble salts, while coordination with transition metals enables catalytic applications .

Oxidation and Reduction

Limited direct data exists, but analogous triazole derivatives undergo:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Triazole N-oxides | |

| Reduction | NaBH₄, LiAlH₄ | Saturated amine derivatives |

These transformations are inferred from structurally related triazoles .

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological screening:

For example, coupling with 2-chloro-N-phenylpropanamide derivatives yields compounds with MIC values as low as 2 µg/mL against Candida albicans .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine serves as an essential building block for synthesizing various heterocyclic compounds. Its triazole ring structure allows it to participate in numerous chemical reactions, including:

- Oxidation : Formation of oxides and hydroxyl derivatives.

- Reduction : Production of reduced amines and alcohols.

- Substitution Reactions : Generation of substituted triazole derivatives.

Biological Applications

Antimicrobial Properties

Numerous studies have investigated the antimicrobial efficacy of this compound against various pathogens. A comparative study demonstrated that it exhibited a minimum inhibitory concentration (MIC) lower than fluconazole against Candida albicans and Aspergillus niger, indicating superior antifungal activity .

Anticancer Activity

Research has highlighted the compound’s potential in cancer therapy. In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound significantly reduced cell viability after 48 hours. The observed morphological changes were consistent with apoptosis induction .

Medical Applications

Drug Development

The compound is being explored for its potential use in developing new pharmaceuticals, particularly as an antifungal and anticancer agent. Its ability to induce apoptotic pathways in cancer cells makes it a candidate for further research in oncology .

Industrial Applications

Corrosion Inhibitors

In industrial settings, this compound is utilized as an intermediate in synthesizing corrosion inhibitors. Its effectiveness in protecting metal surfaces from oxidation highlights its practical utility in material science .

Antifungal Efficacy Study

A study assessed the antifungal activity of this compound against clinical isolates of fungi. Results indicated that the compound had a lower MIC compared to traditional antifungals like fluconazole, suggesting its potential as a lead compound for new antifungal drugs .

Cancer Cell Proliferation Study

In another investigation focusing on various triazole derivatives, this compound was noted for its ability to significantly reduce viability in MCF-7 cells. The study reported increased caspase activity, indicating a mechanism involving programmed cell death .

Mecanismo De Acción

The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. The compound targets specific molecular pathways, leading to its biological effects. For instance, in cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol

- (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine (commonly referred to as 4-MT) is a synthetic compound belonging to the triazole family. Triazoles are well-known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of 4-MT, summarizing key findings from various studies and presenting data on its pharmacological effects.

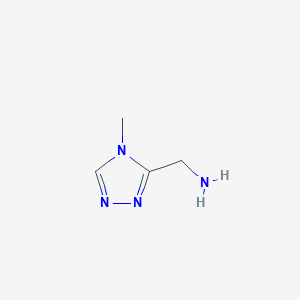

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring with a methyl group at position 4 and a methanamine substituent at position 3.

Antimicrobial Properties

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial activities. In particular:

- Antifungal Activity : 4-MT has been tested against various fungal strains, showing effectiveness comparable to established antifungal agents like fluconazole. Its mechanism involves inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .

- Antibacterial Activity : Studies indicate that 4-MT displays antibacterial properties against Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and function .

Anticancer Effects

The antiproliferative activity of 4-MT has been explored in several cancer cell lines:

- Cell Line Studies : In vitro studies have shown that 4-MT inhibits the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This was evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Anti-inflammatory Activity

Emerging evidence suggests that 4-MT possesses anti-inflammatory properties:

- Cytokine Inhibition : In vitro assays indicated that 4-MT reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antifungal | Comparable to fluconazole | Inhibition of ergosterol biosynthesis |

| Antibacterial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |

| Anticancer | IC50 in micromolar range for HeLa and MCF-7 | Induction of apoptosis; G1 phase arrest |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 | Cytokine production inhibition |

Case Studies

- Antifungal Efficacy Study : A comparative study assessed the antifungal activity of 4-MT against Candida albicans and Aspergillus niger. Results showed a minimum inhibitory concentration (MIC) lower than that of fluconazole for both strains, indicating superior potency .

- Cancer Cell Proliferation Study : In a study evaluating various triazole derivatives, 4-MT was highlighted for its ability to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment, with observed morphological changes consistent with apoptosis .

Propiedades

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOVFBEQFGLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617667 | |

| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145942-99-0 | |

| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.